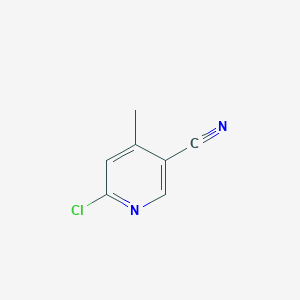

6-Chloro-4-methylnicotinonitrile

描述

属性

IUPAC Name |

6-chloro-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-7(8)10-4-6(5)3-9/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLWCFHFMYBZKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495837 | |

| Record name | 6-Chloro-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-35-1 | |

| Record name | 6-Chloro-4-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66909-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Step 1: Knoevenagel Condensation and Intermediate Formation

- Reactants:

- (E)-4-(dimethylamine)-3-buten-2-one

- Malononitrile or propane dinitrile (malononitrile derivatives)

- Catalysts: Piperidine, beta-alanine, piperidine acetate, or beta-alanine acetate (beta-alanine acetate preferred)

- Solvents: Methanol (preferred), toluene, or methyl tertiary butyl ether

- Conditions:

- Temperature: 0 to 100 °C (preferably 20–30 °C)

- Reaction time: 1 to 24 hours

- Product: 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide (an intermediate).

Step 2: Chlorination to Form 6-Chloro-4-methylnicotinonitrile

- Reactants:

- Intermediate from Step 1

- Chlorinating agents: Phosphorus oxychloride (POCl3) preferred; phosphorus pentachloride (PCl5) or their mixtures can also be used

- Conditions:

- Temperature: 0 to 150 °C (preferably 80–110 °C)

- Reaction time: 1 to 24 hours

- Outcome: Cyclization and chlorination yield this compound with purity exceeding 96% and total yield approximately 55.7% for the combined two steps.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Catalyst(s) | Solvent(s) | Temperature (°C) | Time (h) | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| 1 | (E)-4-(dimethylamine)-3-buten-2-one + malononitrile | Piperidine, beta-alanine acetate (preferred) | Methanol (preferred), toluene, MTBE | 0–100 (20–30 preferred) | 1–24 | 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | N/A | Knoevenagel condensation; gentle conditions |

| 2 | Intermediate + POCl3 or PCl5 | None | None specified | 0–150 (80–110 preferred) | 1–24 | This compound | ~55.7 (total) | Cyclization and chlorination step |

*MTBE: methyl tertiary butyl ether.

Advantages and Industrial Applicability

- The method uses relatively stable and industrially available raw materials.

- Reaction conditions are mild and controllable, facilitating scale-up.

- Equipment requirements are simple, reducing capital investment.

- The final product purity is high (>96%), reducing the need for extensive purification.

- The overall yield is moderate (~55.7%), which is acceptable for industrial processes.

Alternative and Related Methods

While the primary method above is most documented, other literature and patents mention related synthetic routes involving:

- Use of 4,4-dimethoxy-2-butanone and propane dinitrile via Knoevenagel condensation followed by cyclization and chlorination, yielding up to 75.6% recovery.

- Reaction sequences involving triethyl orthoformate and acetic anhydride with acetone and propane dinitrile, followed by cyclization under anhydrous ammonia/ethanol and chlorination, though with lower yields (~14%).

- These alternatives generally involve more complex steps or harsher conditions, making them less favorable for industrial production.

Summary of Key Research Findings

- Catalyst Selection: Beta-alanine acetate is preferred for efficient Knoevenagel condensation.

- Solvent Choice: Methanol provides optimal solubility and reaction rate.

- Chlorinating Agent: Phosphorus oxychloride is favored for selectivity and yield.

- Temperature Control: Moderate temperatures (20–30 °C for condensation, 80–110 °C for chlorination) optimize yield and purity.

- Yield and Purity: Combined yield around 55.7%, with product purity exceeding 96%, suitable for industrial application.

化学反应分析

Types of Reactions

6-Chloro-4-methylnicotinonitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 6th position can be substituted by nucleophiles.

Electrophilic Addition: The nitrile group can participate in electrophilic addition reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as triethylamine can be used to facilitate the substitution of the chlorine atom.

Electrophilic Addition: Electrophiles like hydrogen chloride (HCl) can add to the nitrile group under acidic conditions.

Major Products Formed

Nucleophilic Substitution: The reaction with malononitrile dimer in the presence of triethylamine leads to the formation of triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide.

Electrophilic Addition: The addition of HCl to the nitrile group can yield 3-chloro-3-methylcyclohexene.

科学研究应用

6-Chloro-4-methylnicotinonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the development of bioactive compounds.

Industry: It is employed in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 6-Chloro-4-methylnicotinonitrile primarily involves its ability to undergo nucleophilic substitution and electrophilic addition reactions. The chlorine atom at the 6th position is a key site for nucleophilic attack, while the nitrile group can participate in electrophilic addition reactions. These reactions enable the compound to form various derivatives with potential biological and industrial applications .

相似化合物的比较

Comparison with Structural Analogues

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 6-Chloro-4-methylnicotinonitrile, differing in substituent positions, functional groups, or ring systems:

Key Observations:

- Functional Group Variations: The amino group in 6-Amino-2-chloro-4-methylnicotinonitrile introduces hydrogen-bonding capability, contrasting with the electron-withdrawing nitrile in the parent compound . The methylthio group in 2-Chloro-4-methyl-6-(methylthio)nicotinonitrile offers sites for oxidation or alkylation reactions .

- Ring System Modifications: Quinoline derivatives (e.g., 2-Chloroquinoline-3-carbonitrile) exhibit extended conjugation, altering electronic properties and bioavailability .

Physicochemical Properties

Melting Points and Stability:

- 6-Amino-2-chloro-4-methylnicotinonitrile has a high melting point (240°C), attributed to intermolecular hydrogen bonding .

- The parent compound’s melting point is unreported, but its nitrile group likely reduces solubility in polar solvents compared to ester-containing analogues (e.g., Methyl 6-amino-4-chloronicotinate) .

Collision Cross-Section (CCS):

- This compound’s CCS values (126.6–141.1 Ų) reflect moderate molecular size. Analogues with bulkier substituents (e.g., methylthio or quinoline groups) may exhibit higher CCS due to increased surface area .

生物活性

6-Chloro-4-methylnicotinonitrile is a member of the nicotinonitrile family, characterized by its unique structure that includes a chlorine atom and a nitrile group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₆ClN₃

- Molecular Weight : 167.59 g/mol

- Structure : The compound features a pyridine ring with a chlorine substituent at the 6-position and a methyl group at the 4-position.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for further exploration in antibiotic development.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and modulation of cell signaling pathways .

- Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can influence metabolic pathways and gene expression related to oxidative stress responses.

The biological activity of this compound can be attributed to its ability to bind to specific biological targets, including:

- Enzymes : It may act as an inhibitor or modulator of enzymes involved in metabolic processes.

- Receptors : The compound has been studied for its potential effects on muscarinic receptors, particularly the M4 subtype, which are implicated in various neurological disorders .

The presence of the chlorine atom enhances its binding affinity to target proteins, while the nitrile group may participate in hydrogen bonding and other interactions critical for biological activity.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibits potent activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

- Cancer Cell Line Testing : Research involving various cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, highlighting its potential as an anticancer therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Amino-6-chloro-4-methylnicotinonitrile | C₇H₈ClN₃ | Contains an amino group; enhanced biological interactions |

| 2-Amino-4-methylnicotinonitrile | C₇H₈N₄ | Lacks chlorine; more basic due to additional amino group |

| 6-Bromo-4-methylnicotinonitrile | C₇H₆BrN₃ | Contains bromine instead of chlorine |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-4-methylnicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : A high-yield synthesis involves chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux (85°C, 5–15 h). For example, a 91% yield was achieved with tetramethylammonium chloride as a catalyst in dichloromethane . Critical parameters include temperature control, stoichiometric ratios, and post-reaction purification (e.g., recrystallization from ethanol). Lower yields may result from incomplete chlorination or side reactions with moisture.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- X-ray crystallography (e.g., SHELXL refinement) resolves molecular packing and bond angles .

- NMR spectroscopy (¹H/¹³C) identifies substituent positions on the pyridine ring.

- Mass spectrometry confirms molecular weight (e.g., 153.58 g/mol for C₇H₅ClN₂) .

- HPLC or GC-MS assesses purity (>95% as per supplier data) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for airborne particles; upgrade to OV/AG/P99 filters for prolonged exposure .

- Environmental control : Avoid drainage discharge. Store in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers) .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange terms accurately model thermochemical properties, such as electron affinity and ionization potential. Basis sets like 6-31G* optimize geometry, while solvent effects are simulated using PCM models. Validation against experimental UV-Vis or IR spectra ensures reliability .

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Variations often arise from:

- Synthetic impurities : Recrystallize using ethanol or acetonitrile to remove byproducts .

- Instrument calibration : Cross-check NMR shifts with internal standards (e.g., TMS) or reference compounds .

- Polymorphism : Conduct differential scanning calorimetry (DSC) to identify crystalline forms .

Q. What catalytic systems optimize functionalization of this compound in cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig amination : Use Pd(OAc)₂/XPhos with K₃PO₄ in toluene (110°C) for C–N bond formation.

- Suzuki-Miyaura coupling : Employ Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O (80°C) for aryl substitutions .

- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

Q. How do electron-withdrawing groups (Cl, CN) influence nucleophilic substitution reactivity?

- Methodological Answer : The chloro and cyano groups deactivate the pyridine ring, directing nucleophiles to the 2- and 4-positions. Kinetic studies (e.g., using NaN₃ in DMSO) show faster substitution at the 4-methyl position due to steric accessibility. Hammett plots quantify substituent effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。